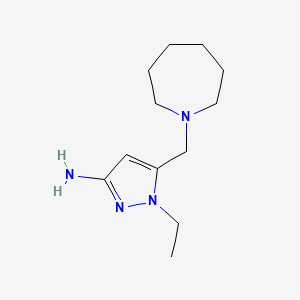![molecular formula C11H6ClF3N4S B2502322 2-(1-Amino-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile CAS No. 306976-82-9](/img/structure/B2502322.png)
2-(1-Amino-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Amino-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile is an organic compound characterized by its unique molecular structure and versatile applications. It possesses both nitrile and amino functional groups, making it a significant compound in various chemical and biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic synthesis involving intermediate stages. A typical method may include:
The formation of the initial pyridine derivative through a halogenation reaction.
Subsequent introduction of the trifluoromethyl group via electrophilic aromatic substitution.
Addition of the amino group through amination under controlled temperature and pressure.
The final step involves the creation of the malononitrile moiety via condensation reactions.
Industrial Production Methods
For large-scale production, an optimized approach involving catalytic processes and continuous flow reactors is often adopted. These methods ensure high yield, purity, and cost-efficiency. The choice of catalysts and solvents plays a crucial role in enhancing the reaction rate and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidative reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions, often employing reducing agents such as lithium aluminium hydride, can convert the nitrile group to amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alkoxides under mild conditions.
Major Products
Oxidation may yield pyridine derivatives with higher oxidation states. Reduction typically produces amine-functionalized pyridines. Substitution reactions generate a wide array of substituted pyridine derivatives.
Scientific Research Applications
2-(1-Amino-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile finds applications across multiple fields:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Serves as a probe in biochemical assays due to its reactive sites.
Medicine: Investigated for its potential pharmacological properties, including enzyme inhibition.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The compound's mechanism of action is influenced by its functional groups. It interacts with various molecular targets through hydrogen bonding, hydrophobic interactions, and covalent modifications. In biological systems, it may inhibit specific enzymes by binding to active sites or altering their conformations.
Comparison with Similar Compounds
Similar Compounds
2-(1-Amino-2-{[3-bromo-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile
2-(1-Amino-2-{[3-chloro-5-(difluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile
Uniqueness
The presence of the trifluoromethyl and chloro groups enhances the compound's chemical reactivity and stability, making it distinct from similar compounds. These functional groups also influence its pharmacokinetic properties, potentially increasing its efficacy and bioavailability in medicinal applications.
This compound’s fascinating properties and versatility across diverse fields underscore its importance in scientific research and industry.
Properties
IUPAC Name |
2-[1-amino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N4S/c12-8-1-7(11(13,14)15)4-19-10(8)20-5-9(18)6(2-16)3-17/h1,4H,5,18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMYGTUDDVLGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SCC(=C(C#N)C#N)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

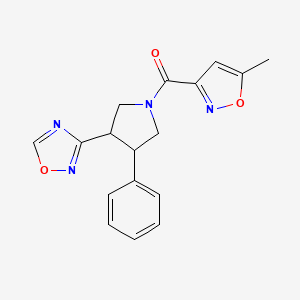
![1-(3,5-dimethylphenyl)-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2502241.png)

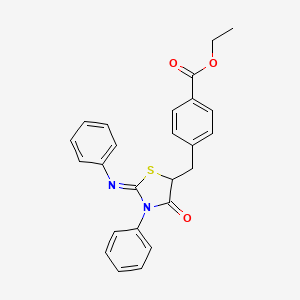
![5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2502247.png)
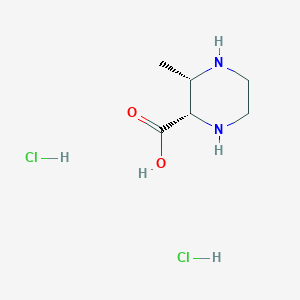
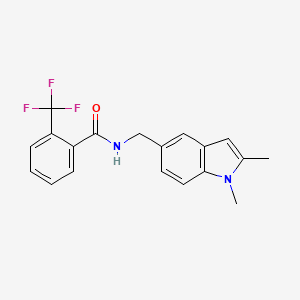
![ETHYL 5-(4-CHLORO-3-NITROBENZENESULFONAMIDO)-2-PROPYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE](/img/structure/B2502254.png)
![N-(2H-1,3-benzodioxol-5-yl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2502255.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2502256.png)

![(E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2502260.png)
